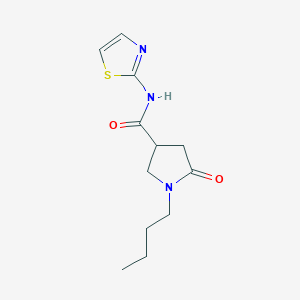![molecular formula C17H14Cl2N4O2 B4855798 N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4855798.png)
N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide, also known as MK-1775, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is an important regulator of the cell cycle and DNA damage response, making it a promising target for cancer therapy. MK-1775 has shown efficacy in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
CHK1 is a key regulator of the cell cycle and DNA damage response. It functions to prevent the progression of cells through the cell cycle in response to DNA damage, allowing time for repair mechanisms to take place. N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide inhibits CHK1, leading to the accumulation of DNA damage and the induction of cell death in cancer cells. This mechanism of action makes this compound particularly effective in combination with chemotherapy and radiation therapy, which also induce DNA damage.
Biochemical and physiological effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. This compound has also been shown to inhibit the activity of the protein kinase ATR, which is involved in the DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of CHK1, making it a useful tool for studying the role of this enzyme in cancer and other diseases. It has also been shown to have low toxicity in preclinical studies, making it a relatively safe compound for use in animal models. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide. One area of focus is the development of new combination therapies that incorporate this compound with other chemotherapy agents or targeted therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, there is ongoing research into the development of new CHK1 inhibitors that may have improved efficacy and fewer side effects than this compound.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to enhance the efficacy of various chemotherapy agents, including cisplatin, gemcitabine, and paclitaxel. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, making it a promising combination therapy for the treatment of cancer.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(1-methylindole-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-23-9-12(11-4-2-3-5-15(11)23)16(24)21-22-17(25)20-14-7-6-10(18)8-13(14)19/h2-9H,1H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJAJUWWUZHVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NNC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4855718.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4855728.png)
![1-butyl-5-oxo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4855731.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B4855745.png)

![2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4855752.png)
![N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4855761.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4855773.png)
![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4855780.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4855788.png)
![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4855792.png)
![N-1,3-benzodioxol-5-yl-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4855796.png)
![N-(2-furylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4855813.png)